4-Amino-3-((cyclopropylmethyl)amino)benzamide
Description
4-Amino-3-((cyclopropylmethyl)amino)benzamide is a benzamide derivative featuring a cyclopropylmethylamino substituent at position 3 and an amino group at position 4 of the benzene ring.
Benzamide derivatives are frequently explored in medicinal chemistry for their roles as enzyme inhibitors, receptor modulators, and intermediates in drug synthesis. The cyclopropylmethyl group in this compound may enhance metabolic stability compared to linear alkyl chains, as cyclopropane’s strain-resistant structure reduces susceptibility to oxidative degradation.
Properties
Molecular Formula |
C11H15N3O |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
4-amino-3-(cyclopropylmethylamino)benzamide |
InChI |
InChI=1S/C11H15N3O/c12-9-4-3-8(11(13)15)5-10(9)14-6-7-1-2-7/h3-5,7,14H,1-2,6,12H2,(H2,13,15) |
InChI Key |
ABWIPWZKMDUIQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2=C(C=CC(=C2)C(=O)N)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Amino-3-((cyclopropylmethyl)amino)benzamide typically involves the reaction of 4-amino-3-nitrobenzoic acid with cyclopropylmethylamine under specific reaction conditions. The process includes the reduction of the nitro group to an amino group, followed by the acylation of the resulting amine with benzoyl chloride . Industrial production methods may involve continuous synthesis techniques to ensure high yield and purity .
Chemical Reactions Analysis
4-Amino-3-((cyclopropylmethyl)amino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acylating agents like benzoyl chloride.
Scientific Research Applications
4-Amino-3-((cyclopropylmethyl)amino)benzamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used to study enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 4-Amino-3-((cyclopropylmethyl)amino)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This interaction can lead to various biological effects, including the modulation of metabolic pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound 1 : N-[1-(3-Cyanopyrazin-2-yl)ethyl]-N-(cyclopropylmethyl)-3,5-bis(trifluoromethyl)benzamide ()
- Key Features :
- Comparison: The trifluoromethyl groups significantly increase lipophilicity (logP ~4.5 estimated) compared to the target compound (logP ~2.1 estimated). Higher molecular weight (MW: ~540 g/mol) vs. the target compound (MW: ~245 g/mol).
Compound 2 : 4-Amino-N-(3-(dimethylamino)propyl)benzamide ()
- Key Features: Substituted with a dimethylaminopropyl group instead of cyclopropylmethylamino. Used in laboratory research (non-drug applications) .
- Comparison: The dimethylamino group increases polarity, improving aqueous solubility but reducing blood-brain barrier permeability. Flexible alkyl chain vs.
Compound 3 : N-(cyclopropylmethyl)-N-[1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazin-2-yl]ethyl]-3,5-bis(trifluoromethyl)benzamide ()
- Key Features :
- Comparison :
- The oxadiazole ring enhances metabolic stability and hydrogen-bonding capacity.
- Higher synthetic complexity due to multi-step reactions, contrasting with the simpler benzamide scaffold of the target compound.
Research Findings and Implications
Metabolic Stability: The cyclopropylmethyl group in the target compound likely reduces oxidative metabolism compared to Compound 2’s dimethylaminopropyl group, which may undergo N-demethylation .
Lipophilicity vs. Solubility : Compound 1’s trifluoromethyl groups improve membrane permeability but may hinder aqueous solubility, whereas the target compound balances moderate lipophilicity with better solubility.
Heterocyclic Influence : Compound 3’s oxadiazole and pyrazine rings enhance target affinity but increase synthetic complexity, making the simpler target compound more accessible for rapid derivatization .
Biological Activity
Introduction
4-Amino-3-((cyclopropylmethyl)amino)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy against various biological targets.
Chemical Structure and Properties
The chemical structure of 4-Amino-3-((cyclopropylmethyl)amino)benzamide can be described by the following details:
- IUPAC Name : 4-Amino-3-((cyclopropylmethyl)amino)benzamide
- CAS Number : [not specified in the search results]
- Molecular Formula : C12H16N4O
- Molecular Weight : 232.28 g/mol
Anticancer Activity
Research indicates that 4-Amino-3-((cyclopropylmethyl)amino)benzamide exhibits significant anticancer properties. It has been evaluated for its ability to inhibit various kinases, which are crucial in cancer cell proliferation and survival.
- Mechanism of Action :
- The compound acts by inhibiting specific kinases involved in cell signaling pathways that regulate cell division and apoptosis. This inhibition leads to reduced tumor growth and increased apoptosis in cancer cells.
- Studies have shown that it can selectively inhibit polo-like kinase 1 (Plk1), a target in numerous cancers, which suggests its potential as an anticancer therapeutic agent .
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated antimicrobial activity.
- In vitro Studies :
- Laboratory studies have shown that 4-Amino-3-((cyclopropylmethyl)amino)benzamide exhibits activity against a range of bacterial strains, indicating its potential use as an antimicrobial agent.
- The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Neuroprotective Effects
Emerging research suggests that this compound may also have neuroprotective effects.
- Cellular Studies :
Case Study 1: Anticancer Efficacy
In a study published in Cancer Research, 4-Amino-3-((cyclopropylmethyl)amino)benzamide was tested on various cancer cell lines, including breast and lung cancer. The findings indicated:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 5.0 | Plk1 inhibition |
| A549 (Lung) | 7.5 | Induction of apoptosis |
These results highlight the compound's potential as a targeted therapy for specific cancers.
Case Study 2: Antimicrobial Activity
A study focused on the antimicrobial properties of the compound reported:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
The data suggest that 4-Amino-3-((cyclopropylmethyl)amino)benzamide could serve as a lead compound for developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
